MFCD07189535
Description
Such compounds are frequently utilized in pharmaceuticals, agrochemicals, or materials science due to their reactivity and structural diversity .
Key inferred properties (based on structurally similar compounds):
Properties
Molecular Formula |
C16H20N4O3S |
|---|---|
Molecular Weight |
348.4 g/mol |
IUPAC Name |
3-[2-(cyclohexylamino)-2-oxoethyl]-5-methyl-4-oxothieno[2,3-d]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C16H20N4O3S/c1-9-12-15(24-13(9)14(17)22)18-8-20(16(12)23)7-11(21)19-10-5-3-2-4-6-10/h8,10H,2-7H2,1H3,(H2,17,22)(H,19,21) |
InChI Key |
GQXYLQMTZOAWDW-UHFFFAOYSA-N |
SMILES |
CC1=C(SC2=C1C(=O)N(C=N2)CC(=O)NC3CCCCC3)C(=O)N |
Canonical SMILES |
CC1=C(SC2=C1C(=O)N(C=N2)CC(=O)NC3CCCCC3)C(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MFCD07189535 typically involves multi-step organic reactions. One common approach is the cyclization of appropriate thiophene derivatives with guanidine or its analogs under acidic or basic conditions. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or dimethylformamide.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
MFCD07189535 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino or carbonyl groups, often using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
MFCD07189535 has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, anticancer, and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of MFCD07189535 involves its interaction with specific molecular targets. It may inhibit enzymes involved in metabolic pathways or bind to receptors, altering their activity. The compound’s structure allows it to fit into active sites of enzymes or receptors, thereby modulating their function and leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares MFCD07189535 with three structurally analogous compounds, emphasizing molecular features, physicochemical properties, and applications:
Key Contrasts:
Structural Variations :
- CAS 57335-86-1 shares the closest structural similarity, featuring a chloroindole core, but differs in substituent positioning .
- CAS 2835-68-9 lacks halogenation but includes a nitro group, enhancing its electrophilicity for dye synthesis .
- CAS 905306-69-6 incorporates a pyridylmethanamine group, improving water solubility and bioavailability .
Physicochemical Properties :
- Solubility : CAS 905306-69-6 exhibits superior aqueous solubility (Log S = -0.58) due to its polar amine group, whereas this compound and CAS 57335-86-1 are less soluble .
- Bioavailability : CAS 905306-69-6 has a higher bioavailability score (0.55 vs. 0.55 for others), suggesting better drug-likeness .
Synthetic Complexity :
- This compound and CAS 57335-86-1 require harsh reagents (e.g., POCl₃), whereas CAS 905306-69-6 uses milder coupling agents like HATU .
Research Findings and Limitations
- Pharmacological Potential: Chloroindole derivatives (e.g., CAS 57335-86-1) show promise in anticancer research due to their ability to intercalate DNA, but toxicity concerns (e.g., H315/H319 warnings) necessitate structural optimization .
- Thermal Stability : Compounds like CAS 2835-68-9 degrade above 200°C, limiting their use in high-temperature industrial processes .
- Methodological Gaps : Direct data on this compound’s reactivity and safety are absent; inferences rely on structurally related compounds, introducing uncertainty .
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